

# Avotaciclib CDK1 inhibitor mechanism of action

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: S3612582

Get Quote

## CDK1 Inhibition and Experimental Evidence

**Avotaciclib** (BEY1107) is identified in recent research as a cyclin-dependent kinase 1 (CDK1) inhibitor. The following diagram illustrates the proposed mechanism by which a CDK1 inhibitor like **Avotaciclib** enhances radiosensitivity in cancer cells, based on the context from the search results [1] [2] [3].



Click to download full resolution via product page

A 2024 pre-clinical study on pancreatic ductal adenocarcinoma (PDAC) provides the most direct experimental evidence for **Avotaciclib**'s mechanism and effect [3].

- **Experimental Objective:** To investigate if CDK1 inhibition could enhance the efficacy of radiation therapy (RT) in PDAC, a cancer known for its treatment resistance [3].
- **Methodology:**
  - **Cell Lines:** Used radiation-resistant derivatives of human PDAC cell lines (MIA PaCa-2 and PANC-1), created through multiple rounds of radiation and recovery [3].
  - **Phosphoproteomics:** Employed Tandem Mass Tag (TMT) mass spectrometry to compare the phosphoproteome of radiation-resistant cells with their parental controls. This identified an upregulation of phospho-CDK1 (at tyrosine 15) in resistant cells [3].
  - **Inhibition and Irradiation:** Cells were treated with the CDK1 inhibitor **Avotaciclib** trihydrochloride (BEY1107) both before and concurrently with radiation. Clonogenic survival assays were then used to measure cell viability and radiosensitization [3].
- **Findings:** Treatment with **Avotaciclib** concurrent with radiation achieved the greatest reduction in clonogenic survival, demonstrating a strong radiosensitizing effect [3].

## Quantitative Data Summary

The table below summarizes the key experimental data from the identified study [3].

| Parameter         | Experimental Detail / Value                                                                           |
|-------------------|-------------------------------------------------------------------------------------------------------|
| Drug Name         | Avotaciclib trihydrochloride (BEY1107)                                                                |
| Target            | CDK1 (Cyclin-dependent kinase 1)                                                                      |
| Biological Effect | Enhanced radiosensitivity                                                                             |
| Tested Cell Lines | MIA PaCa-2 (PDAC), PANC-1 (PDAC)                                                                      |
| Key Readout       | Phospho-CDK1 (Y15) upregulation in radioresistant cells; reduced clonogenic survival post-inhibition. |

| Parameter | Experimental Detail / Value              |
|-----------|------------------------------------------|
| Dosing    | Concurrent administration with radiation |

## Research Context and Future Directions

The study positions **Avotaciclub** as a potential **sensitizing agent** rather than a standalone therapy. Its value lies in overcoming a specific mechanism of treatment resistance [3]. CDK1 is a critical regulator of the cell cycle's G2/M transition, and its inhibition can disrupt cancer cell proliferation and impair their ability to repair DNA damage, especially when combined with DNA-damaging agents like radiation [1] [2].

Available information on **Avotaciclub** is currently confined to a single, recent pre-clinical study. To fully establish its profile, future research should investigate:

- **Binding Affinity & Selectivity:** Quantitative data on its half-maximal inhibitory concentration (IC50) for CDK1 and its selectivity over other CDKs (e.g., CDK2, CDK4/6) [4] [5].
- **Structural Mechanism:** Detailed molecular interactions and binding mode within the CDK1 ATP-binding pocket [5].
- **In Vivo Validation:** Efficacy and toxicity data from animal models.
- **Broader Application:** Investigation into its potential for other CDK1-dependent cancer types [1] [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Targeting CDK1 in cancer: mechanisms and implications [nature.com]
2. Integrated Analysis, Machine Learning, Molecular Docking ... [pmc.ncbi.nlm.nih.gov]
3. Enhanced radiosensitivity of pancreatic cancer achieved ... [sciencedirect.com]
4. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure– ... [pmc.ncbi.nlm.nih.gov]

5. Identification of abemaciclib derivatives targeting cyclin ... [frontiersin.org]

To cite this document: Smolecule. [Avotaciclib CDK1 inhibitor mechanism of action]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3612582#avotaciclib-cdk1-inhibitor-mechanism-of-action>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)